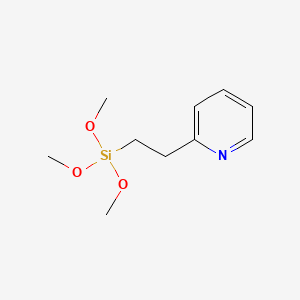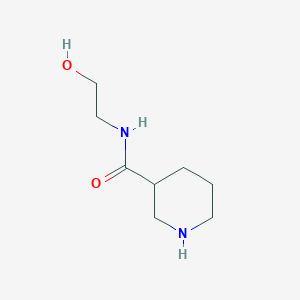![molecular formula C12H13F3Si B1587411 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene CAS No. 40230-95-3](/img/structure/B1587411.png)
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene
Descripción general
Descripción
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C12H13F3Si and a molecular weight of 242.31 g/mol . It is also known by its synonym, 4-(Trifluoromethyl)phenylacetylene . This compound is characterized by the presence of a trifluoromethyl group and a trimethylsilyl-ethynyl group attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
The synthesis of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)iodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature of around 80°C under reduced pressure (0.1 mmHg) to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include trifluoromethyl-substituted benzene derivatives and various functionalized acetylene compounds .
Aplicaciones Científicas De Investigación
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for use in pharmaceuticals and agrochemicals. The trimethylsilyl-ethynyl group allows for further functionalization and modification, enabling the synthesis of diverse derivatives with specific properties .
Comparación Con Compuestos Similares
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
4-Ethynyl-α,α,α-trifluorotoluene: This compound has a similar trifluoromethyl group but lacks the trimethylsilyl-ethynyl group, making it less versatile for further functionalization.
1-Ethynyl-3,5-bis(trifluoromethyl)benzene: This compound contains additional trifluoromethyl groups, which can enhance its stability and reactivity but may also increase its steric hindrance.
Phenylacetylene: While it has an ethynyl group, it lacks the trifluoromethyl and trimethylsilyl groups, making it less suitable for applications requiring these functionalities.
The uniqueness of this compound lies in its combination of trifluoromethyl and trimethylsilyl-ethynyl groups, providing a balance of stability, reactivity, and versatility for various applications .
Propiedades
IUPAC Name |
trimethyl-[2-[4-(trifluoromethyl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3Si/c1-16(2,3)9-8-10-4-6-11(7-5-10)12(13,14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGNUAFFHLVAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400342 | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40230-95-3 | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1587330.png)
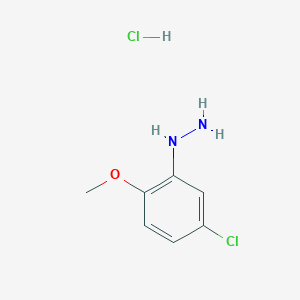
![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)

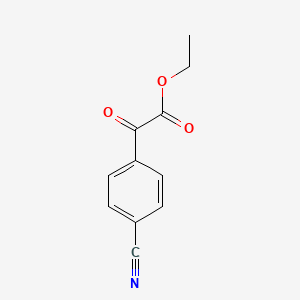
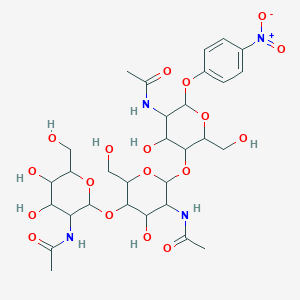
![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)
